1-Octyl-3-methylimidazolium dicyanamide
Overview
Description
1-Octyl-3-methylimidazolium dicyanamide is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. These characteristics make ionic liquids particularly attractive for various industrial and scientific applications. The compound consists of an imidazolium cation with an octyl and a methyl group attached, paired with a dicyanamide anion.
Preparation Methods
1-Octyl-3-methylimidazolium dicyanamide can be synthesized through anion-exchange reactions. One common method involves reacting 1-octyl-3-methylimidazolium bromide with silver dicyanamide in water. The silver bromide precipitate is then removed, leaving behind the desired ionic liquid in solution . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity.
Chemical Reactions Analysis
1-Octyl-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stability.
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the dicyanamide anion can be replaced by other anions under appropriate conditions.
Complex Formation: The compound can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include silver nitrate, sodium dicyanamide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Octyl-3-methylimidazolium dicyanamide has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ability to dissolve both polar and non-polar compounds.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Mechanism of Action
The mechanism by which 1-octyl-3-methylimidazolium dicyanamide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution. The dicyanamide anion can also participate in coordination chemistry, forming complexes with metal ions that can catalyze various reactions .
Comparison with Similar Compounds
1-Octyl-3-methylimidazolium dicyanamide can be compared to other imidazolium-based ionic liquids, such as:
- 1-Butyl-3-methylimidazolium dicyanamide
- 1-Ethyl-3-methylimidazolium dicyanamide
- 1-Decyl-3-methylimidazolium dicyanamide
These compounds share similar structures but differ in the length of the alkyl chain attached to the imidazolium ring. The length of the alkyl chain can significantly influence the physical and chemical properties of the ionic liquid, such as viscosity, melting point, and solubility . This compound is unique in its balance of hydrophobicity and hydrophilicity, making it particularly versatile for a wide range of applications.
Properties
IUPAC Name |
cyanoiminomethylideneazanide;1-methyl-3-octylimidazol-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C2N3/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;3-1-5-2-4/h10-12H,3-9H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPSPLZXQMZGAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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